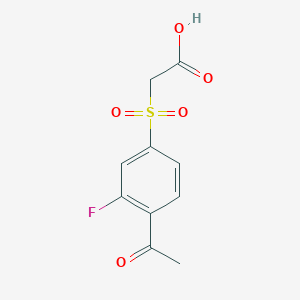

2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-acetyl-3-fluorophenyl)sulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO5S/c1-6(12)8-3-2-7(4-9(8)11)17(15,16)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZDULYEXVJKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide to 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the discovery of novel therapeutics. This compound (CAS No. 1311317-52-8) emerges as a compound of significant interest, described as a "versatile small molecule scaffold"[1]. Its unique combination of functional groups—a fluorinated aromatic ring, an acetyl moiety, a sulfone linker, and a carboxylic acid—presents a rich platform for chemical modification and library development. While specific literature on this exact molecule is sparse, its structural motifs are prevalent in a range of pharmacologically active agents, suggesting its potential as a key intermediate in the synthesis of next-generation drugs, potentially targeting areas like inflammation or oncology.[2][3]

This guide provides a comprehensive technical overview of this compound, moving beyond basic data to offer expert insights into its synthesis, characterization, and potential reactivity. We will explore a proposed synthetic pathway, outline a robust analytical validation strategy, and discuss the chemical logic that positions this compound as a valuable tool for drug development professionals.

Core Physicochemical and Structural Properties

The foundation of any chemical entity's utility lies in its fundamental properties. The structural arrangement of this compound dictates its reactivity, solubility, and potential for biological interactions.

Chemical Structure

Caption: Retrosynthetic analysis for the target compound.

Experimental Synthesis Protocol (Proposed)

This protocol is a proposed pathway. Researchers should perform small-scale trials to optimize reaction conditions, including stoichiometry, temperature, and reaction times.

Step 1: Chlorosulfonation of 2-Fluoroacetophenone

-

Rationale: This step introduces the sulfonyl group onto the aromatic ring. The acetyl group is a meta-director, and the fluorine is an ortho-, para-director. The position para to the fluorine (and meta to the acetyl) is sterically accessible and electronically favored for electrophilic substitution.

-

Procedure:

-

To a stirred solution of chlorosulfonic acid (3.0 eq.) cooled to 0°C in an ice bath, add 2-fluoroacetophenone (1.0 eq.) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate, 4-acetyl-3-fluoro-benzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Reduction to the Thiol

-

Rationale: Converting the sulfonyl chloride to a thiol allows for the subsequent nucleophilic attack to build the acetic acid side chain. A strong reducing agent like zinc in acid is effective for this transformation.

-

Procedure:

-

Suspend 4-acetyl-3-fluoro-benzenesulfonyl chloride (1.0 eq.) in a mixture of concentrated sulfuric acid and water.

-

Cool the suspension to 0°C and add zinc dust (4.0-5.0 eq.) portion-wise, maintaining the temperature below 20°C.

-

Stir the mixture at room temperature for 12-18 hours until the starting material is consumed.

-

Filter the mixture to remove excess zinc, and extract the aqueous filtrate with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-acetyl-3-fluorobenzenethiol.

-

Step 3: S-Alkylation with an Acetic Acid Synthon

-

Rationale: This step forms the crucial C-S bond. A Williamson ether synthesis-like reaction using a base and an ethyl bromoacetate followed by hydrolysis is a standard and reliable method.

-

Procedure:

-

Dissolve 4-acetyl-3-fluorobenzenethiol (1.0 eq.) in acetone or DMF.

-

Add potassium carbonate (1.5 eq.) and ethyl bromoacetate (1.1 eq.).

-

Heat the mixture to reflux (or 60°C for DMF) and stir for 3-5 hours.

-

After cooling, filter off the inorganic salts and concentrate the solvent. The crude product is ethyl 2-((4-acetyl-3-fluorophenyl)thio)acetate.

-

Without further purification, dissolve the crude ester in a THF/water mixture. Add lithium hydroxide (2.0 eq.) and stir at room temperature for 2-4 hours to hydrolyze the ester.

-

Acidify the mixture with 1N HCl to pH ~2, and extract the product with ethyl acetate. Dry and concentrate to yield 2-((4-acetyl-3-fluorophenyl)thio)acetic acid.

-

Step 4: Oxidation to the Sulfone

-

Rationale: The final step is the oxidation of the sulfide to the target sulfone. m-CPBA or Oxone® are common reagents for this transformation, providing clean and high-yielding conversions.

-

Procedure:

-

Dissolve 2-((4-acetyl-3-fluorophenyl)thio)acetic acid (1.0 eq.) in dichloromethane or methanol.

-

Cool to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Quench the reaction with a saturated solution of sodium sulfite.

-

Extract the product with ethyl acetate, wash with sodium bicarbonate solution and brine, then dry over sodium sulfate.

-

Purify the final product, this compound, by recrystallization or column chromatography.

-

Analytical Characterization and Validation Strategy

A multi-technique approach is essential to confirm the identity and purity of the synthesized compound. This represents a self-validating workflow for any researcher working with this molecule.

Caption: A comprehensive workflow for analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's atomic connectivity and chemical environment.

-

Predicted Spectra (in DMSO-d₆):

Nucleus Predicted Chemical Shift (ppm) Multiplicity Rationale ¹H ~13.0 broad singlet Carboxylic acid proton, exchangeable. ¹H ~8.2-7.8 multiplet Aromatic protons, deshielded by adjacent sulfonyl and acetyl groups. Complex splitting due to H-H and H-F coupling. ¹H ~4.5 singlet Methylene (CH₂) protons, alpha to both the sulfonyl and carbonyl groups, significantly deshielded. ¹H ~2.6 singlet Acetyl methyl (CH₃) protons. ¹³C ~195 singlet Acetyl carbonyl carbon. ¹³C ~168 singlet Carboxylic acid carbonyl carbon. ¹³C ~160 (d, J≈250 Hz) doublet Aromatic carbon directly bonded to fluorine (C-F). ¹³C ~140-120 multiple signals Remaining aromatic carbons. ¹³C ~60 singlet Methylene (CH₂) carbon. ¹³C ~27 singlet Acetyl methyl (CH₃) carbon. | ¹⁹F | ~ -110 to -120 | multiplet | Single fluorine on the aromatic ring. |

Mass Spectrometry (MS)

-

Rationale: High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition and molecular weight with high precision.

-

Expected Results:

-

Mode: Electrospray Ionization (ESI), negative ion mode is ideal to observe the deprotonated molecule.

-

[M-H]⁻ Ion: Expected m/z at 259.0133 for C₁₀H₈FO₅S⁻.

-

Fragmentation: Key fragments would likely arise from the loss of CO₂ (-44 Da) from the carboxylate and cleavage of the C-S bonds.

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule.

-

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹) Functional Group Vibration Type 3300-2500 (broad) O-H Carboxylic Acid Stretch ~1710 C=O Carboxylic Acid Carbonyl Stretch ~1680 C=O Aryl Ketone Carbonyl Stretch ~1320 & ~1150 S=O Sulfone Asymmetric & Symmetric Stretch | ~1250 | C-F | Aryl Fluoride Stretch |

Reactivity Profile and Applications in Drug Development

The true value of this compound lies in its potential for derivatization. Each functional group serves as a handle for diverse chemical transformations, enabling the rapid generation of compound libraries for screening.

-

Carboxylic Acid Handle: This is the most versatile functional group. It can be readily converted into a wide array of amides, esters, and other derivatives via standard coupling chemistries (e.g., EDC/HOBt, HATU). [4]This allows for the exploration of interactions with biological targets and the modulation of physicochemical properties like solubility and cell permeability.

-

Acetyl Group: The α-protons of the acetyl group are acidic and can participate in condensation reactions (e.g., Knorr pyrazole synthesis), which is a key reaction in the synthesis of drugs like Celecoxib. [5]This opens pathways to heterocyclic scaffolds common in medicinal chemistry.

-

Aromatic Ring: The electron-deficient nature of the ring, due to the sulfonyl and acetyl groups, could make it susceptible to nucleophilic aromatic substitution, although this is less common. More practically, the existing substituents can direct further electrophilic additions if desired, though conditions would need to be forcing.

-

Application as a Covalent Inhibitor Fragment: The fluorosulfonyl moiety, while not present here, is a known reactive group for forming covalent bonds with protein residues. [2]The sulfone in this molecule is stable, but the overall scaffold is highly relevant for designing non-covalent inhibitors that occupy similar binding pockets. It serves as an excellent starting point for structure-activity relationship (SAR) studies.

Conclusion

This compound represents a strategically designed chemical building block with considerable potential for pharmaceutical research. Its combination of a modifiable carboxylic acid, a reactive acetyl group, and a fluorinated phenylsulfone core makes it an ideal starting point for the synthesis of complex molecular architectures. While detailed characterization data is not widely published, this guide provides the necessary framework for its synthesis, validation, and strategic deployment in drug discovery programs. By understanding its fundamental chemical properties and reactivity, researchers can effectively leverage this versatile scaffold to accelerate the development of novel therapeutic agents.

References

- Vertex AI Search. (2025).

- Vertex AI Search. (2025).

- Vertex AI Search. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.

- CymitQuimica. (n.d.). This compound.

- Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

- Vertex AI Search. (2025). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor.

- BLD Pharm. (n.d.). 329269-71-8|2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid.

- BLD Pharm. (n.d.). 1152523-46-0|2-(2-Fluorobenzenesulfonyl)acetic acid.

- MySkinRecipes. (n.d.). 2-[4-(Fluorosulfonyl)phenyl]acetic acid.

- Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.

- National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.

- Ossila. (n.d.). α,α-Difluorophenylacetic acid | CAS Number 360-03-2.

- Ossila. (n.d.). 2,4,5-Trifluorophenylacetic acid | CAS 209995-38-0.

- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

Sources

- 1. This compound [cymitquimica.com]

- 2. 2-[4-(Fluorosulfonyl)phenyl]acetic acid [myskinrecipes.com]

- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid

CAS Number: 1311317-52-8

Abstract

This technical guide provides a comprehensive overview of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid, a versatile small molecule scaffold with potential applications in medicinal chemistry and materials science.[1] Although specific literature on this compound is limited, this document consolidates available data and presents a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential utility based on the reactivity of its constituent functional groups. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging this and related structures for novel molecular design and discovery.

Introduction and Molecular Overview

This compound is a substituted aromatic compound characterized by a central benzene ring functionalized with an acetyl group, a fluorine atom, and a sulfonylacetic acid moiety. The unique arrangement of these functional groups—an electron-withdrawing acetyl group and a highly electronegative fluorine atom ortho to each other on the benzenesulfonyl core—suggests a compound with distinct electronic and steric properties. The sulfonylacetic acid side chain provides a handle for further chemical modification and potential biological interactions.

While detailed studies on this specific molecule are not widely published, its structural motifs are present in a variety of biologically active compounds and functional materials. The fluorosulfonyl and phenylacetic acid moieties are particularly noteworthy. Fluorinated phenylacetic acid derivatives are actively investigated for the development of novel therapeutic agents due to fluorine's ability to enhance metabolic stability and binding affinity.[2] Similarly, the arylsulfonyl group is a key component in many pharmaceuticals.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1311317-52-8 | [1] |

| Molecular Formula | C₁₀H₉FO₅S | [1] |

| Molecular Weight | 260.24 g/mol | [1] |

| Purity | Min. 95% (as commercially available) | [1] |

Proposed Synthesis Pathway

A specific, peer-reviewed synthesis for this compound has not been identified in the literature. However, based on established organosulfur and aromatic chemistry, a plausible multi-step synthetic route can be proposed. This pathway leverages common and well-understood transformations.

Caption: A proposed three-step synthesis of the target compound.

Step 1: Chlorosulfonation of 2-Fluoroacetophenone

The synthesis would likely commence with the chlorosulfonation of commercially available 2-fluoroacetophenone. This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the aromatic ring. The directing effects of the acetyl and fluoro groups will influence the position of substitution.

Protocol:

-

To a stirred solution of chlorosulfonic acid at 0 °C, slowly add 2-fluoroacetophenone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated 4-acetyl-3-fluorobenzenesulfonyl chloride is then collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Sulfonylation of Ethyl Acetate Enolate

The resulting 4-acetyl-3-fluorobenzenesulfonyl chloride can then be reacted with the enolate of ethyl acetate to form the corresponding ethyl ester.

Protocol:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

To this solution, add ethyl acetate dropwise at 0 °C to generate the ethyl acetate enolate.

-

Slowly add a solution of 4-acetyl-3-fluorobenzenesulfonyl chloride in an anhydrous aprotic solvent (e.g., THF).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield crude ethyl 2-(4-acetyl-3-fluorobenzenesulfonyl)acetate.

Step 3: Hydrolysis to the Final Product

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Protocol:

-

Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water.

-

Add a stoichiometric amount of a base, such as sodium hydroxide, and stir the mixture at room temperature or with gentle heating.

-

Once the hydrolysis is complete, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid this compound by filtration, wash with water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| ~13.0 | br s | -COOH | |

| ~8.0-8.2 | m | Aromatic-H | |

| ~7.8-8.0 | m | Aromatic-H | |

| ~4.5 | s | -CH₂- | |

| ~2.6 | s | -COCH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| ~195 | -C OCH₃ | |

| ~170 | -C OOH | |

| ~160 (d, J≈250 Hz) | C -F | |

| ~125-140 | Aromatic-C | |

| ~60 | -C H₂- | |

| ~27 | -COC H₃ |

Mass Spectrometry:

-

Expected [M-H]⁻: 259.01

-

Expected [M+Na]⁺: 283.00

Potential Applications and Research Directions

The structural features of this compound suggest its potential as a valuable building block in several areas of chemical research, particularly in drug discovery.

Caption: Potential applications stemming from the compound's structure.

-

As an Intermediate for Novel Therapeutics: The phenylacetic acid scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of this molecule could be exploited to synthesize novel analogues with potentially improved efficacy or selectivity. The carboxylic acid and acetyl groups provide convenient points for chemical modification to explore structure-activity relationships.

-

In the Design of Covalent Inhibitors: While sulfonyl fluorides are more commonly used as "warheads" for covalent inhibitors, sulfonyl chlorides and their derivatives can also react with nucleophilic residues in proteins.[2] This compound could serve as a precursor to more reactive species or be investigated for its own potential to form covalent bonds with biological targets.

-

In Materials Science: Aryl sulfones are known for their thermal stability. This compound could be explored as a monomer or additive in the development of novel polymers with enhanced properties. The fluorine atom can impart hydrophobicity and thermal resistance.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structural features suggest a range of potential applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of this compound, offering a starting point for researchers to further investigate its properties and unlock its full potential.

References

Sources

A Technical Guide to the Synthesis of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-(4-acetyl-3-fluorobenzenesulfonyl)acetic acid, a versatile fluorinated building block with potential applications in medicinal chemistry and materials science. The presented synthesis is a multi-step process designed for clarity, reproducibility, and scalability. We will delve into the strategic rationale behind the chosen reactions, provide detailed experimental protocols, and outline the necessary characterization and safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis. The target compound, this compound, is a molecule with the formula C₁₀H₉FO₅S and a molecular weight of 260.24 g/mol .[1]

Strategic Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthesis into key transformations. The target carboxylic acid is most directly accessed via the hydrolysis of a corresponding ester, such as an ethyl ester. This ester can be formed through the coupling of a key sulfonyl chloride intermediate with an ethyl acetate-derived enolate. This approach isolates the assembly of the complex sulfonyl chloride as the primary challenge.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediate: 4-Acetyl-3-fluorobenzenesulfonyl Chloride

The cornerstone of this synthesis is the preparation of the 4-acetyl-3-fluorobenzenesulfonyl chloride intermediate. Direct chlorosulfonation of 2-fluoroacetophenone is challenging due to complex regioselectivity. A more controlled and reliable method involves a Sandmeyer-type reaction starting from 4-amino-3-fluoroacetophenone. This precursor can be synthesized through a directed nitration and subsequent reduction of 2-fluoroacetophenone, though this route can present isomeric challenges. For the purposes of this guide, we will begin with the commercially available or previously synthesized 4-amino-3-fluoroacetophenone.

Workflow for 4-Acetyl-3-fluorobenzenesulfonyl Chloride Synthesis

Caption: Workflow for the synthesis of the key sulfonyl chloride intermediate.

Experimental Protocol: Synthesis of 4-Acetyl-3-fluorobenzenesulfonyl Chloride

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-fluoroacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated with copper(II) chloride (0.1 eq).

-

Cool this solution to 10-15 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl₂ solution with vigorous stirring. Control the addition rate to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into a larger volume of ice water. The sulfonyl chloride will precipitate as a solid.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[2] The crude product can be further purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.[3]

-

Synthesis of Ethyl 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetate

This step involves the formation of a carbon-sulfur bond by reacting the sulfonyl chloride with the enolate of ethyl acetate. The choice of a strong, non-nucleophilic base and low temperatures is critical to favor the desired C-sulfonylation over competing O-sulfonylation and to maintain the stability of the enolate.

Experimental Protocol:

-

Enolate Formation:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) and stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Add ethyl acetate (1.1 eq) dropwise to the LDA solution at -78 °C and stir for 1 hour to ensure complete formation of the lithium enolate.

-

-

Sulfonylation Reaction:

-

Dissolve 4-acetyl-3-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous THF.

-

Slowly add this solution to the cold enolate solution at -78 °C.

-

Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure ethyl ester product.

-

| Parameter | Reagent/Condition | Rationale |

| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base prevents side reactions with the sulfonyl chloride. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent is essential for enolate stability and solubility of reagents. |

| Temperature | -78 °C | Ensures kinetic control, maximizing C-sulfonylation and enolate stability. |

| Stoichiometry | Slight excess of base and ester | Drives the reaction to completion by ensuring full conversion of the limiting sulfonyl chloride. |

| Purification | Flash Column Chromatography | Effectively separates the target ester from unreacted starting materials and byproducts. |

Final Step: Hydrolysis to this compound

The final step is a standard saponification of the ethyl ester to yield the target carboxylic acid. Base-mediated hydrolysis is typically efficient and high-yielding.

Experimental Protocol:

-

Hydrolysis:

-

Dissolve the purified ethyl 2-(4-acetyl-3-fluorobenzenesulfonyl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours).

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1M HCl.[3]

-

The target carboxylic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

-

The product can be recrystallized from a suitable solvent (e.g., water/ethanol mixture) for higher purity.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and the fluorine atom on the aromatic ring.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected: 260.24 g/mol ).[1]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, the ketone C=O stretch, and the sulfonyl S=O stretches.

Safety Considerations

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

-

Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle with care and under an inert atmosphere where possible.

-

n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere (nitrogen or argon) using syringe techniques.

-

Strong Acids and Bases: Corrosive. Always wear appropriate PPE. Acidification and quenching steps should be performed slowly and with cooling.

Conclusion

The synthesis of this compound is effectively achieved through a three-stage process: (1) preparation of the 4-acetyl-3-fluorobenzenesulfonyl chloride intermediate via a Sandmeyer reaction, (2) C-sulfonylation of an ethyl acetate enolate, and (3) final hydrolysis of the resulting ester. This guide provides a scientifically sound and detailed framework for researchers, emphasizing the critical parameters and chemical principles that ensure a successful and reproducible outcome.

References

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Available at: [Link]

-

Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). National Institutes of Health (NIH). Available at: [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid

Abstract

The rigorous identification and structural confirmation of novel chemical entities are foundational to modern drug discovery and development. This guide presents a comprehensive, multi-technique approach to the structural elucidation of a target molecule, 2-(4-acetyl-3-fluorobenzenesulfonyl)acetic acid. As this compound is not extensively documented in prior literature, this paper serves as a practical case study, detailing the strategic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes the causality behind each analytical choice, demonstrating how orthogonal techniques are synergistically employed to build an irrefutable structural hypothesis, moving from elemental composition to the precise spatial arrangement of atoms. This document is intended for researchers, chemists, and drug development professionals seeking a field-proven workflow for characterizing novel small molecules with a high degree of scientific integrity.

Introduction: The Imperative for Unambiguous Structure Confirmation

In the pharmaceutical sciences, the precise molecular structure of an active pharmaceutical ingredient (API) is its defining characteristic. All subsequent research—from understanding its mechanism of action to formulating a stable drug product—relies on the foundational knowledge of its exact atomic connectivity and stereochemistry. The process of structure elucidation is, therefore, not merely a characterization step but a critical pillar of scientific validation.[1][2]

This guide outlines a systematic workflow to determine the structure of this compound (Molecular Formula: C₁₀H₉FO₅S), a compound featuring a diverse array of functional groups: a carboxylic acid, a sulfonyl group, a ketone, and a fluorinated aromatic ring. The convergence of these functionalities presents a valuable model for illustrating a comprehensive analytical strategy. Our approach is built on a logical progression:

-

Determination of Elemental Composition: Using HRMS to establish the exact molecular formula.[3][4][5]

-

Identification of Functional Groups: Employing FTIR spectroscopy to identify key vibrational modes.

-

Mapping the Carbon-Hydrogen Framework: Utilizing ¹H and ¹³C NMR to probe the chemical environment of each atom.

-

Establishing Atomic Connectivity: Applying 2D NMR techniques (COSY, HSQC, HMBC) to piece together the molecular puzzle.[6][7][8]

This document provides not only the expected outcomes of each analysis but also detailed, step-by-step protocols that ensure data is reproducible and self-validating.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in characterizing an unknown compound is to determine its elemental composition and the functional groups it contains.[9] This is efficiently achieved through the complementary techniques of high-resolution mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Elemental Formula Determination

HRMS is an indispensable tool that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition.[3][4][10] For a molecule like this compound, which contains a labile acidic proton, Electrospray Ionization (ESI) in negative ion mode is the method of choice.

Expected Result: The analysis will target the deprotonated molecule, [M-H]⁻. The experimentally measured mass-to-charge ratio (m/z) is then compared against a theoretical value calculated from the elemental composition C₁₀H₈FO₅S⁻.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₉FO₅S |

| Exact Mass | 276.0131 |

| Ionization Mode | ESI Negative |

| Target Ion | [M-H]⁻ |

| Theoretical m/z | 275.0057 |

A measured m/z value within a narrow tolerance (typically < 5 ppm) of the theoretical value provides high confidence in the assigned molecular formula.[5][11]

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[4]

-

Method:

-

Infuse the sample solution directly or via LC inlet.

-

Set the ion source to ESI negative mode.

-

Acquire data over a mass range of m/z 50-500.

-

Use an internal calibrant to ensure high mass accuracy.

-

-

Data Analysis: Process the spectrum to identify the monoisotopic peak of the [M-H]⁻ ion and calculate the mass error in parts-per-million (ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and effective "fingerprint" of the functional groups present.[12][13]

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H | Stretch | 2500-3300 | Very broad, strong |

| Ketone | C=O | Stretch | 1680-1700 | Strong, sharp (conjugated)[14][15] |

| Carboxylic Acid | C=O | Stretch | 1700-1725 | Strong, sharp |

| Aromatic Ring | C=C | Stretch | 1585-1600 | Medium to strong |

| Sulfonyl | S=O | Asymmetric Stretch | 1300-1350 | Strong |

| Sulfonyl | S=O | Symmetric Stretch | 1140-1180 | Strong |

| Fluoroaromatic | C-F | Stretch | 1200-1270 | Strong |

The presence of these characteristic absorption bands provides strong, direct evidence for the key functional components of the molecule.[16]

-

Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Method:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands, correlating them to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While HRMS and FTIR confirm the building blocks, NMR spectroscopy reveals how they are connected.[7][17] A combination of 1D and 2D NMR experiments is required for a complete and unambiguous structure elucidation.[1][6][8]

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the logical flow of NMR experiments, where each step builds upon the information gathered in the previous one.

Caption: Key HMBC correlations confirming molecular connectivity.

Key Expected HMBC Correlations:

-

Acetyl Group to Ring: A correlation from the methyl protons Hⱼ (~2.7 ppm) to the quaternary aromatic carbon Cd confirms the attachment of the acetyl group.

-

Sulfonylacetic Group to Ring: A correlation from the methylene protons Hₖ (~4.5 ppm) to the quaternary aromatic carbon Cb proves the sulfonyl group's position on the ring.

-

Acetic Acid to Sulfonyl: A correlation from the methylene protons Hₖ (~4.5 ppm) to the carboxylic carbon Cₐ confirms the S-CH₂-COOH linkage.

Conclusion: A Unified Structural Assignment

By systematically integrating the data from orthogonal analytical techniques, a definitive structure for this compound emerges.

-

HRMS established the elemental formula as C₁₀H₉FO₅S.

-

FTIR confirmed the presence of carboxylic acid, ketone, sulfonyl, and fluoroaromatic functional groups.

-

¹H and ¹³C NMR provided a detailed map of the proton and carbon environments.

-

2D NMR (COSY, HSQC, and HMBC) unambiguously established the connectivity between these fragments, confirming the substitution pattern on the aromatic ring and the structure of the side chains.

This methodical approach, grounded in first principles and executed with validated protocols, exemplifies the rigorous standards required in the pharmaceutical industry for the characterization of novel molecular entities. The final elucidated structure is presented below.

Caption: Final elucidated structure of the target molecule.

References

- Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis.

- Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397.

- Fiveable. (n.d.). DEPT-135 Definition.

- Columbia University. (n.d.). DEPT | NMR Core Facility.

- Al-Sabi, A., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 27(21), 7233.

- Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual review of analytical chemistry, 1, 579-599.

- Kind, T., & Fiehn, O. (2007). Elemental Composition determination based on MS. Bioanalytical Reviews, 3(1), 25-33.

- Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org.

- Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions.

- Farley, K. A., et al. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Fast 2D Solution-state NMR Concepts and Applications (pp. 311-346). Royal Society of Chemistry.

- Kwiecien, N., & Brodbelt, J. S. (2012). Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online.

- JEOL USA, Inc. (2006).

- NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy.

- Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy.

- University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods.

- Intertek. (n.d.).

- Magritek. (n.d.).

- Taylor & Francis. (n.d.).

- Pirrung, M. C. (2006). Methods for Structure Elucidation. In The Synthetic Organic Chemist's Companion (pp. 141-151).

- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- CymitQuimica. (n.d.). This compound.

- eGyanKosh. (n.d.).

- Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- University of Colorado Boulder. (n.d.). Infrared spectra handout.

- Chemistry LibreTexts. (2023).

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- ResearchGate. (n.d.).

- Illinois State University. (2015). Infrared Spectroscopy.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Creative Proteomics. (n.d.).

- National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.

- BLD Pharm. (n.d.). 2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid.

- PubChemLite. (n.d.). 2-(2-fluorobenzenesulfonyl)acetic acid (C8H7FO4S).

- MDPI. (n.d.). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid.

- SpectraBase. (n.d.). Acetic acid, 2-(4-fluorophenyl)-, isobutyl ester - Optional[13C NMR] - Chemical Shifts.

- Google Patents. (n.d.). CN101092345A - Method for preparing 2,4,5 trifluorobenzene acetic acid.

- University of Nigeria, Nsukka. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.

- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

- BLD Pharm. (n.d.). 1152523-46-0|2-(2-Fluorobenzenesulfonyl)acetic acid.

- PubChemLite. (n.d.). 2-(4-chlorobenzenesulfonyl)acetic acid (C8H7ClO4S).

- SpectraBase. (n.d.). Acetic acid, 2-(4-fluorophenyl)-, dodecyl ester - Optional[13C NMR] - Chemical Shifts.

- Benchchem. (n.d.). 2-[4-(Fluorosulfonyl)phenyl]acetic acid | 402-57-3.

- MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.

Sources

- 1. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions[v1] | Preprints.org [preprints.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. measurlabs.com [measurlabs.com]

- 4. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjupublisher.com [rjupublisher.com]

- 7. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. as.uky.edu [as.uky.edu]

- 12. azooptics.com [azooptics.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 17. books.rsc.org [books.rsc.org]

Spectroscopic data for 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid

This guide provides a comprehensive overview of the essential spectroscopic techniques used to elucidate and verify the structure of this compound (CAS No: 1311317-52-8).[1] As a molecule of interest in medicinal chemistry and materials science, rigorous structural confirmation is paramount. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data and detailed interpretation methodologies. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret spectroscopic data for novel small molecules.

Introduction: The Molecular Blueprint

This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups: a carboxylic acid, a sulfonyl group, a ketone, and a fluorine substituent. Its molecular formula is C₁₀H₉FO₅S, and it has a molecular weight of approximately 260.24 g/mol .[1] Each functional group imparts distinct chemical properties and, crucially, provides a unique spectroscopic signature. The strategic integration of NMR, IR, and MS allows for an unambiguous determination of its covalent structure, connectivity, and purity.

The Experimental Workflow: A Triad of Analyses

The definitive structural analysis of a molecule like this compound relies on a synergistic workflow. Each technique provides a different piece of the structural puzzle. The logical flow of these experiments ensures comprehensive characterization from initial functional group identification to final high-resolution mass verification.

Caption: High-level workflow for spectroscopic characterization.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can facilitate the observation of the exchangeable acidic proton.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, typically with 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum, requiring a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. Given the high receptivity of the ¹⁹F nucleus, fewer scans are generally needed.[3] Chemical shifts are referenced relative to an external standard like CFCl₃.[4]

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet technique is standard. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the solid sample directly onto the ATR crystal.[5]

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000–400 cm⁻¹.[6][7] A background spectrum of the pure KBr pellet or the empty ATR crystal must be collected first.[5]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

Data Analysis and Interpretation

This section details the predicted spectroscopic data for this compound and provides a framework for its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The structure with proposed numbering for NMR assignment is shown below.

Caption: Structure with atom numbering for NMR assignments.

¹H NMR (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show signals for all nine protons. The acidic proton of the carboxylic acid may be broad and its chemical shift can be concentration-dependent.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | COOH | Carboxylic acid protons are highly deshielded and often exchange, leading to a broad singlet. |

| ~8.2 | dd | 1H | H-6 | Ortho to the electron-withdrawing SO₂ group and coupled to H-5 and F. |

| ~8.0 | dd | 1H | H-2 | Ortho to the electron-withdrawing acetyl group and coupled to H-5 and F. |

| ~7.8 | t | 1H | H-5 | Coupled to two neighboring protons (H-2, H-6) and the fluorine atom. |

| ~4.5 | s | 2H | H-7 | Methylene protons adjacent to the strongly deshielding sulfonyl and carbonyl groups. |

| ~2.7 | s | 3H | H-9 | Methyl protons of the acetyl group. |

¹³C NMR (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will display ten distinct signals, with some showing splitting due to coupling with the fluorine atom (JCF).

| Predicted δ (ppm) | C Assignment | Rationale |

| ~196 | C=O (Acetyl) | Ketone carbonyl carbon. |

| ~168 | C-8 (COOH) | Carboxylic acid carbonyl carbon.[10] |

| ~160 (d) | C-3 | Aromatic carbon directly bonded to fluorine, shows a large one-bond C-F coupling. |

| ~140 | C-4 | Aromatic carbon bonded to the sulfonyl group. |

| ~135 | C-1 | Aromatic carbon bonded to the acetyl group. |

| ~132 (d) | C-5 | Aromatic carbon showing a smaller two- or three-bond C-F coupling. |

| ~128 (d) | C-6 | Aromatic carbon showing a smaller two- or three-bond C-F coupling. |

| ~118 (d) | C-2 | Aromatic carbon showing a smaller two- or three-bond C-F coupling. |

| ~58 | C-7 | Methylene carbon, deshielded by adjacent SO₂ and COOH groups. |

| ~30 | C-9 | Methyl carbon of the acetyl group. |

¹⁹F NMR (376 MHz, DMSO-d₆)

The ¹⁹F NMR spectrum provides a direct window into the electronic environment of the fluorine atom.

| Predicted δ (ppm) | Multiplicity | Assignment | Rationale |

| -100 to -120 | m | Ar-F | The chemical shift is typical for an aromatic fluorine.[11] The multiplicity will be complex (likely a triplet of doublets or ddt) due to coupling with H-2 and H-5. |

Infrared (IR) Spectroscopy

The IR spectrum is ideal for rapidly identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding.[12] |

| ~1715 | C=O stretch | Carboxylic Acid | Typical wavenumber for a carboxylic acid carbonyl.[5] |

| ~1680 | C=O stretch | Ketone (Acetyl) | Aryl ketones absorb at slightly lower frequencies than aliphatic ketones.[5] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1350 | S=O stretch (asymmetric) | Sulfonyl | Aromatic sulfonamides show strong, characteristic S=O stretches.[13] |

| ~1160 | S=O stretch (symmetric) | Sulfonyl | The second strong band for the sulfonyl group.[13] |

| ~1250 | C-F stretch | Aryl-Fluoride | Strong absorption characteristic of the C-F bond. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the confirmation of the molecular formula. Tandem MS (MS/MS) reveals fragmentation patterns that further corroborate the structure.

Expected HRMS Data (ESI-)

-

Calculated m/z for [C₁₀H₈FO₅S]⁻ ([M-H]⁻): 259.0085

-

Rationale: In negative ion mode, the acidic proton of the carboxylic acid is easily lost.

Proposed MS/MS Fragmentation Pathway

Fragmentation of the [M-H]⁻ ion would likely proceed through characteristic losses of small, stable neutral molecules. A common fragmentation pathway for aromatic sulfonamides involves the extrusion of SO₂.[14][15]

Caption: A proposed ESI(-) fragmentation pathway.

Conclusion

The combination of NMR, IR, and MS provides a powerful and orthogonal set of data for the complete structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectroscopy establishes the precise connectivity of the carbon-hydrogen framework and the fluorine environment. IR spectroscopy offers rapid confirmation of all key functional groups, including the carbonyls, sulfonyl, and carboxylic acid moieties. Finally, high-resolution mass spectrometry confirms the elemental composition, and its fragmentation patterns are consistent with the proposed structure. Together, these techniques provide the self-validating system required for the unequivocal structural assignment demanded in modern chemical research.

References

- Cai, J., & Henion, J. D. (2000). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 11(5), 406–416.

-

Tümer, M., Köksal, H., Sönmez, M., & Serin, S. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 35(3), 389-401. [Link]

-

Ikonomou, M. G., Naghipur, A., & Blades, A. T. (1990). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A, 518, 147-160. [Link]

-

Wang, J., et al. (2019). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(19), 5483–5492. [Link]

-

Doerge, D. R., & Bajic, S. (2000). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 83(2), 294-301. [Link]

- Tümer, M., et al. (2002). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Spectroscopy Letters, 35(3), 389-401.

-

Gika, H. G., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Semantic Scholar. [Link]

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

-

Moc, J., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Molecules, 27(10), 3169. [Link]

-

Benmebarek, S., et al. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]

- Royal Society of Chemistry. (n.d.).

- (n.d.).

- Royal Society of Chemistry. (2015).

- Jadhava, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

- (n.d.).

-

ResearchGate. (n.d.). 19F NMR (top, 178 K, inset at 173 K, 9.4T ) and 1H NMR (bottom, 178 K) spectra. [Link]

-

ResearchGate. (n.d.). ¹⁹F NMR spectra (left) of the three substrates A-C. [Link]

- (n.d.). Table of Characteristic IR Absorptions.

- (n.d.). 13C NMR 100 MHz Acetic Acid-d4.

-

NIST. (n.d.). Acetic acid. [Link]

-

Brown, W. P. (2026). database IR spectra INFRARED SPECTROSCOPY. [Link]

-

National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]

-

ResearchGate. (n.d.). The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). [Link]

- (n.d.).

-

National Institutes of Health. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]

-

SpectraBase. (n.d.). Acetic acid, 2-(4-fluorophenyl)-, isobutyl ester. [Link]

- (n.d.). NMR SPECTRA OF CHAPTER 1.

-

ResearchGate. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. [Link]

-

SpectraBase. (n.d.). (Z)-2-(4-CHLOROBENZENESULFENYL)-3-CHLORO-4,4-DIMETHYL-2-PENTENE. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. orgsyn.org [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A-Technical-Guide-to-the-Purity-and-Characterization-of-2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic-acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is a specialized organic molecule that holds significant interest as a potential intermediate in the synthesis of advanced pharmaceutical compounds. Its unique structural features, including a fluorinated aromatic ring, a ketone group, and a sulfonic acid derivative, necessitate a rigorous and well-defined approach to its purification and characterization. The presence of these functional groups can influence the compound's reactivity, solubility, and potential impurity profile, making a thorough understanding of its properties essential for its effective use in drug development.[1][2]

This technical guide provides a comprehensive overview of the recommended methodologies for establishing the purity and confirming the identity of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical insights to ensure the quality and consistency of this critical building block. The protocols and analytical techniques described herein are based on established principles of organic chemistry and pharmaceutical analysis, providing a robust framework for its evaluation.

Synthesis and Purification Strategies

The synthesis of this compound would likely involve a multi-step process, culminating in the formation of the target molecule. While a specific, publicly available synthesis route for this exact compound is not readily found, a plausible approach can be extrapolated from known syntheses of similar aryl sulfonyl acetic acids. A common method involves the reaction of a corresponding aryl sulfonyl chloride with a suitable acetic acid derivative.[3]

Post-Synthesis Purification

Following the synthesis, the crude product will inevitably contain a mixture of unreacted starting materials, by-products, and other process-related impurities.[4] The acidic nature of the target compound provides a key handle for its purification.

1.1.1. Acid-Base Extraction

An initial purification step can involve acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution. The acidic this compound will be deprotonated and extracted into the aqueous phase, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product, which can then be collected by filtration.[5]

1.1.2. Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds and is highly recommended for this molecule.[6][7] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[8]

Experimental Protocol: Recrystallization

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen should be performed to identify a suitable system. Common choices for acidic organic compounds include ethanol, methanol, water, or mixtures thereof.[9]

-

Dissolution: The crude solid is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.[6]

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered to remove them.

-

Cooling and Crystallization: The hot solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.[6][10]

-

Crystal Collection: The formed crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.[10]

1.1.3. Ion-Exchange Chromatography

For achieving very high purity, ion-exchange chromatography can be employed. This technique separates molecules based on their charge. Anion-exchange chromatography is particularly suitable for purifying acidic compounds.[11]

Purification Workflow Diagram

Caption: A typical workflow for the purification of this compound.

Characterization and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization and accurate purity determination of this compound.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl group protons, and the methylene protons of the acetic acid moiety. The fluorine atom will cause characteristic splitting patterns in the signals of nearby protons.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool.[12] The chemical shift of the fluorine signal will be sensitive to its electronic environment within the aromatic ring.[13][14][15][16]

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[17] Key expected vibrational bands include:

-

O-H stretch: A broad band characteristic of the carboxylic acid.

-

C=O stretch: A sharp, strong band for the ketone and another for the carboxylic acid.

-

S=O stretch: Strong bands associated with the sulfonyl group.[18][19]

-

C-F stretch: A band indicating the presence of the carbon-fluorine bond.

-

Aromatic C-H and C=C stretches: Signals confirming the presence of the benzene ring.[20]

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[21] Electrospray ionization (ESI) is a suitable technique for analyzing sulfonated compounds, often in negative ion mode.[22][23][24][25] The high-resolution mass spectrum (HRMS) will provide the exact mass, which can be used to confirm the elemental composition.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of pharmaceutical compounds and intermediates.[2][4][26][27][28] A validated HPLC method is essential for quantifying the target compound and any impurities.[29][30][31][32][33]

Experimental Protocol: HPLC Purity Analysis

-

Column Selection: A reversed-phase column (e.g., C18) is typically used for the analysis of moderately polar organic compounds.[26]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[26]

-

Detection: UV detection is suitable, as the aromatic ring and ketone functional group will absorb UV light. The detection wavelength should be optimized for maximum sensitivity.

-

Method Validation: The HPLC method must be validated to ensure its accuracy, precision, linearity, and specificity for the intended purpose.[29][30][32][33] This includes assessing the limit of detection (LOD) and limit of quantitation (LOQ) for any potential impurities.[31]

Table 1: Typical HPLC Method Parameters

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Analytical Workflow Diagram

Caption: A comprehensive workflow for the characterization and purity assessment of the target compound.

Data Summary and Interpretation

The data obtained from the various analytical techniques should be compiled and interpreted to provide a complete picture of the compound's identity and purity.

Table 2: Summary of Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to aromatic, acetyl, and methylene protons with appropriate splitting patterns. |

| ¹⁹F NMR | A single resonance in the characteristic region for a fluorine atom on an aromatic ring. |

| FTIR | Characteristic absorption bands for O-H, C=O, S=O, C-F, and aromatic C-H and C=C bonds. |

| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact mass of C₁₀H₉FO₅S. |

| HPLC | A single major peak representing the pure compound, with any impurities well-resolved. |

Conclusion

The successful use of this compound in drug discovery and development is contingent upon a thorough understanding and rigorous control of its purity and chemical identity. The methodologies outlined in this guide, encompassing a strategic purification approach and a multi-faceted analytical characterization, provide a robust framework for ensuring the quality of this important synthetic intermediate. Adherence to these principles will enable researchers to proceed with confidence in their subsequent synthetic endeavors.

References

- 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid - PMC - NIH. (n.d.).

- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).

- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH. (n.d.).

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.).

- Organic Acid Purification - Purolite. (n.d.).

- Live qualification/validation of purity methods for protein products - CS@Purdue. (n.d.).

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.).

- Recrystallization - Chemistry LibreTexts. (2023-01-29).

- The Purification of Organic Compound: Techniques and Applications - Reachem. (2024-08-09).

- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024-09-04).

- US3928429A - Method of preparing aryl acetic acids - Google Patents. (n.d.).

- Analysis of Sulfonated Compounds by Ion-Exchange High-Performance Liquid Chromatography-Mass Spectrometry - PubMed. (n.d.).

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. (n.d.).

- Analytical Method Validation: Back to Basics, Part II - LCGC International. (n.d.).

- Aldrich FT-IR Collection Edition II - Thermo Fisher Scientific. (n.d.).

- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (n.d.).

- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10).

- Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021-07-16).

- Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC - NIH. (n.d.).

- Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. (2024-04-07).

- Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents | Request PDF - ResearchGate. (2025-08-07).

- Analytical method validation: A brief review. (n.d.).

- JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents. (n.d.).

- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC - NIH. (n.d.).

- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025-09-22).

- FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride - ResearchGate. (n.d.).

- Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. (n.d.).

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.).

- US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents. (n.d.).

- Fluorine NMR. (n.d.).

- Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.).

- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- Examples for bioactive 2‐arylsulfonyl compounds. - ResearchGate. (n.d.).

- Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009-05-01).

- Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts | Organic Letters - ACS Publications. (n.d.).

- Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - NIH. (2023-02-20).

- Benzenesulfonyl chloride - the NIST WebBook. (n.d.).

- FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. (n.d.).

- Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF - ResearchGate. (n.d.).

- The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole... - ResearchGate. (n.d.).

Sources

- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmoutsourcing.com [pharmoutsourcing.com]

- 5. US3928429A - Method of preparing aryl acetic acids - Google Patents [patents.google.com]

- 6. mt.com [mt.com]

- 7. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]

- 12. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

- 16. biophysics.org [biophysics.org]

- 17. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 18. researchgate.net [researchgate.net]

- 19. Benzenesulfonyl chloride [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. holcapek.upce.cz [holcapek.upce.cz]

- 24. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 28. agilent.com [agilent.com]

- 29. cs.purdue.edu [cs.purdue.edu]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. iiste.org [iiste.org]

- 32. wjarr.com [wjarr.com]

- 33. Validation of Analytical Methods: A Review [gavinpublishers.com]

The Emerging Therapeutic Potential of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking New Pharmacological Vistas

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The class of compounds characterized by the 2-(4-acetyl-3-fluorobenzenesulfonyl)acetic acid core represents a promising, yet largely unexplored, frontier. This technical guide provides a comprehensive framework for researchers, chemists, and pharmacologists to systematically investigate the biological activities of derivatives of this parent molecule. Drawing upon established principles of medicinal chemistry and the known pharmacological profiles of structurally related compounds, we will delve into the rationale for their synthesis and outline robust methodologies for evaluating their potential as anticancer, anti-inflammatory, and antimicrobial agents. This document serves as a detailed roadmap, from conceptualization and synthesis to rigorous biological evaluation, empowering scientific teams to unlock the therapeutic potential of this novel chemical series.

Introduction: The Scientific Rationale for Investigation

The this compound scaffold is a unique amalgamation of three key pharmacophoric elements: a fluorinated benzenesulfonyl group, an acetic acid moiety, and an acetyl substituent. The strategic combination of these functional groups suggests a high probability of diverse biological activities.

-